(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
Overview
Description
“(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1159826-68-2. It has a linear formula of C10H10Cl2N2O . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O.ClH/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10;/h1-5H,6,12H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 245.11 .Scientific Research Applications
Synthesis and Structural Analysis
- The Thorpe–Ingold effect in similar compounds, like (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, impacts the tetrahedral geometry of sulfur atoms, influencing molecular structures and interactions. This compound also showed potential as a cancer inhibitor (Kamaraj et al., 2021).
Molecular Design and Potential Bioactivity
- Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a compound with structural similarities, was synthesized to stabilize parallel turn conformations in peptides, demonstrating the versatility of isoxazole derivatives in molecular design (Bucci et al., 2018).
- 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives exhibited antitubercular and antimicrobial activities, highlighting the potential bioactive properties of these compounds (Popat et al., 2004).
Application in Material Science
- Isoxazole derivatives like (3-(4-chlorophenyl isoxazole-5-yl) methanol have been studied for corrosion inhibition on mild steel surfaces, indicating their potential application in material protection (Sadeghzadeh et al., 2021).
Pharmaceutical Research
- Compounds such as 4-Heterocyclylpiperidines with isoxazole groups have shown selective high-affinity binding at human dopamine D4 receptors, suggesting potential therapeutic applications in neurological conditions (Rowley et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O.ClH/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10;/h1-5H,6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIANNIESMPANH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679455 | |
Record name | 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-68-2 | |
Record name | 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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